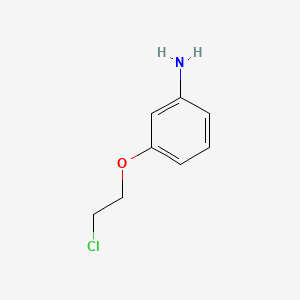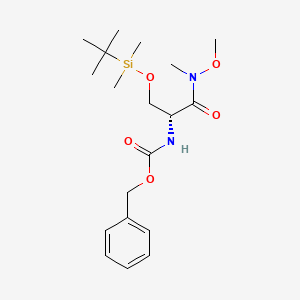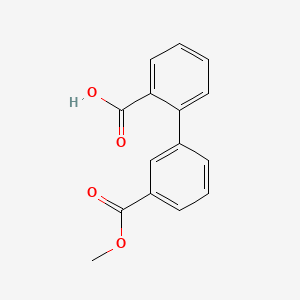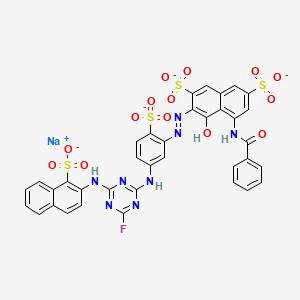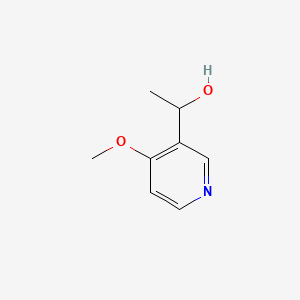
1-(4-Methoxypyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxypyridin-3-yl)ethanol, also known as MPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPE is a derivative of pyridine and has been found to have various biochemical and physiological effects, making it an interesting compound to study.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol is not fully understood. However, it is believed that 1-(4-Methoxypyridin-3-yl)ethanol enhances the release of acetylcholine by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which enhances cognitive function.
In the case of cancer research, 1-(4-Methoxypyridin-3-yl)ethanol induces apoptosis by activating caspase-3, a protein that plays a crucial role in the process of programmed cell death. This results in the death of cancer cells and inhibits their growth.
Effets Biochimiques Et Physiologiques
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various biochemical and physiological effects. In addition to enhancing the release of acetylcholine and inducing apoptosis, 1-(4-Methoxypyridin-3-yl)ethanol has also been found to have antioxidant and anti-inflammatory properties. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of diseases such as Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its ability to enhance cognitive function. This makes it a useful tool for studying the mechanisms of learning and memory. Additionally, 1-(4-Methoxypyridin-3-yl)ethanol has been found to have low toxicity, making it a safe compound to work with.
However, one of the limitations of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer to test subjects. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol.
Orientations Futures
There are several future directions for research on 1-(4-Methoxypyridin-3-yl)ethanol. One area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based anticancer drugs.
Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol and its biochemical and physiological effects. This will help to identify other potential applications for 1-(4-Methoxypyridin-3-yl)ethanol in scientific research.
Conclusion:
In conclusion, 1-(4-Methoxypyridin-3-yl)ethanol is a chemical compound with various potential applications in scientific research. Its ability to enhance cognitive function and induce apoptosis makes it a promising candidate for the treatment of cognitive disorders and cancer. While there are still limitations to using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments, its low toxicity and potential benefits make it a compound worth studying further.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxypyridin-3-yl)ethanol involves the reaction of 4-methoxypyridine-3-carboxaldehyde with sodium borohydride in the presence of ethanol. This reaction results in the formation of 1-(4-Methoxypyridin-3-yl)ethanol as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various applications in scientific research. One of the most promising applications is in the field of neuroscience. 1-(4-Methoxypyridin-3-yl)ethanol has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Another application of 1-(4-Methoxypyridin-3-yl)ethanol is in the field of cancer research. 1-(4-Methoxypyridin-3-yl)ethanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-3-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


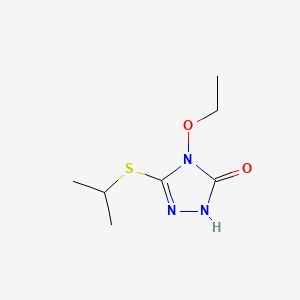
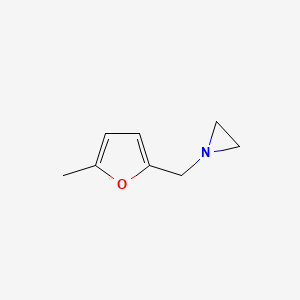
![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)
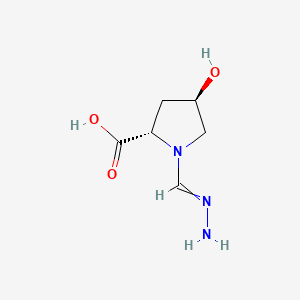
![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)
